3-Iodothyronamine hydrochloride

Beschreibung

Discovery and Structural Relationship to Thyroid Hormones

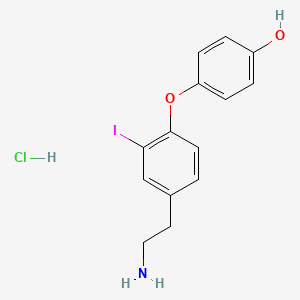

The discovery of 3-iodothyronamine (T1AM) in 2004 marked a paradigm shift in understanding thyroid hormone metabolism. Researchers identified T1AM as a decarboxylated and deiodinated derivative of thyroxine (T4) with a carbon skeleton identical to T4 but containing only one iodine atom at the 3′ position. The structural relationship between T1AM and thyroid hormones is illustrated below:

| Parameter | Thyroxine (T4) | Triiodothyronine (T3) | 3-Iodothyronamine (T1AM) |

|---|---|---|---|

| Molecular Formula | C15H11I4NO4 | C15H12I3NO4 | C14H14INO2·HCl |

| Molecular Weight | 776.87 g/mol | 650.97 g/mol | 391.63 g/mol |

| Iodine Atoms | 4 | 3 | 1 |

| Carboxylic Acid Group | Present | Present | Absent (Decarboxylated) |

This structural modification enables T1AM to bypass nuclear thyroid hormone receptors while interacting with alternative signaling pathways. The hydrochloride salt form enhances solubility and stability for experimental applications.

Endogenous Production and Physiological Significance

Endogenous T1AM production occurs through sequential modifications of thyroid hormone precursors, with two proposed biosynthetic pathways:

Thyroidal Pathway :

Intrathyroidal conversion of T4 via sodium-iodide symporter (NIS)-dependent mechanisms involving thyroperoxidase. This pathway remains controversial due to evidence of extrathyroidal synthesis in athyreotic patients.Extrathyroidal Pathway :

The physiological significance of T1AM is underscored by its nanomolar circulating concentrations (0.1-10 nM) and tissue-specific distribution patterns. Key physiological roles include:

- Thermoregulation : Induction of rapid hypothermia through TAAR1-mediated mechanisms

- Cardiac Modulation : Negative inotropic and chronotropic effects independent of β-adrenergic signaling

- Metabolic Regulation : Promotion of lipid oxidation and gluconeogenesis via AMPK pathway activation

- Neuroprotection : Modulation of dopamine release and protection against excitotoxic neuronal damage

Key Chemical Modifications: Decarboxylation and Deiodination Pathways

The transformation of thyroid hormones into T1AM involves precise enzymatic modifications:

Decarboxylation Mechanism :

Ornithine decarboxylase (ODC) catalyzes the removal of the α-carboxylic group from iodothyronines. In vitro studies demonstrate ODC-mediated conversion rates:

| Substrate | Product | Conversion Efficiency (%) |

|---|---|---|

| T4 | Thyroxamine | 12.4 ± 1.8 |

| 3,5-T2 | 3,5-T2AM | 28.7 ± 3.2 |

Data from intestinal tissue models show ODC activity is pH-dependent (optimal pH 7.4) and inhibited by α-difluoromethylornithine (DFMO).

Deiodination Cascade :

Sequential iodine removal by selenocysteine-containing deiodinases:

- DIO1 : Initiates outer-ring deiodination of T4 → 3,5-T2 (Km = 2.1 μM)

- DIO3 : Completes inner-ring deiodination of 3,5-T2AM → T1AM (Vmax = 4.8 pmol/min/mg protein)

The chemical stability of T1AM is enhanced by:

Eigenschaften

IUPAC Name |

4-[4-(2-aminoethyl)-2-iodophenoxy]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14INO2.ClH/c15-13-9-10(7-8-16)1-6-14(13)18-12-4-2-11(17)3-5-12;/h1-6,9,17H,7-8,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKVVMXTPQCCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CCN)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675978 | |

| Record name | 4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

788824-64-6, 712349-95-6 | |

| Record name | 4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodothyronamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Radiochemical Synthesis via Iodination of Stannyl Precursors

A foundational method for T1AM synthesis involves iodination of stannyl precursors. As demonstrated by Miyakawa and Scanlan (2006), [¹²⁵I]-T1AM is synthesized by reacting tert-butyl-4-(4′-methoxymethoxy)phenoxy-3-(trimethylstannyl) phenethyl carbamate with sodium iodide ([¹²⁵I]) in the presence of chloramine-T and hydrochloric acid. The reaction proceeds in ethanol at room temperature for 30 minutes, followed by ether extraction and MgSO₄-mediated purification. While this method yields radiolabeled T1AM, the hydrochloride salt forms in situ upon acidification with HCl.

Key Steps:

-

Iodination: Chloramine-T oxidizes iodide to iodonium ions, facilitating electrophilic aromatic substitution on the stannyl precursor.

-

Acidification: Addition of HCl protonates the amine group, forming T1AM·HCl.

-

Purification: Ether extraction removes unreacted precursors, while MgSO₄ absorbs residual moisture.

Fluorescent Derivatization and Conjugation

A novel approach by Liu et al. (2019) conjugates T1AM with tetramethylrhodamine-6-isothiocyanate (6-TRITC) to produce fluorescently labeled T1AM (FL-T1AM). Though primarily used for cellular tracking, this method highlights the reactivity of T1AM’s primary amine group. The hydrochloride salt is generated during purification by dissolving the crude product in methanol and precipitating with HCl.

Reaction Conditions:

-

Solvent System: Hexanes/isopropyl alcohol (2:1) for flash chromatography.

-

Acidification: Methanol-HCl mixture precipitates FL-T1AM·HCl.

Challenges in De Novo Synthesis from Thyroid Hormones

Decarboxylation and Deiodination of T₄/T₃

Endogenous T1AM is hypothesized to derive from thyroxine (T₄) or triiodothyronine (T₃) via sequential deiodination and decarboxylation. However, synthetic replication remains elusive. Hackenmueller et al. (2012) administered deuterated T₄ to hypothyroid mice but detected no labeled T1AM, suggesting extrathyroidal biosynthesis requires undiscovered enzymatic pathways.

Proposed Pathway:

-

Deiodination: T₄ → T₃ → T₂ via deiodinases (Dio1/Dio2).

-

Decarboxylation: T₂ → T₂AM via ornithine decarboxylase (ODC).

Synthetic Limitations:

Optimization of Hydrochloride Salt Formation

Acid-Base Titration for Salt Precipitation

T1AM’s primary amine (pKₐ ~10.5) is protonated under acidic conditions, enabling hydrochloride salt formation. A standardized protocol involves:

-

Dissolving T1AM freebase in anhydrous ethyl acetate.

-

Adding 3M HCl in ethyl acetate dropwise until pH ≤4.

Purity Analysis:

-

HPLC: Retention time = 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Comparative Analysis of Synthetic Methods

Industrial-Scale Production Considerations

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Iodothyronaminhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für seine biologische Aktivität und Interaktion mit verschiedenen molekularen Zielstrukturen .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufig werden Oxidationsmittel wie Wasserstoffperoxid und Kaliumpermanganat verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid kommen zum Einsatz.

Substitution: Halogenierungsreaktionen beinhalten oft Reagenzien wie Iod und Brom.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene iodierte Derivate und deiodierte Metaboliten, die unterschiedliche biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

3-Iodothyronaminhydrochlorid hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird verwendet, um die Stoffwechselwege von Schilddrüsenhormonen und ihren Derivaten zu untersuchen.

Biologie: Die Verbindung wird in der Forschung zur Stoffwechselregulation, Energiehomöostase und Thermogenese eingesetzt.

Medizin: Sie hat potenzielle therapeutische Anwendungen bei der Behandlung von Stoffwechselstörungen, Fettleibigkeit und neurodegenerativen Erkrankungen.

5. Wirkmechanismus

3-Iodothyronaminhydrochlorid übt seine Wirkungen aus, indem es den Trace-Amin-assoziierten Rezeptor 1 (TAAR1) aktiviert. Diese Aktivierung führt zur Produktion von zyklischem Adenosinmonophosphat (cAMP), das wiederum verschiedene physiologische Prozesse wie Körpertemperatur, Herzleistung und Stoffwechselrate moduliert. Die Verbindung interagiert auch mit anderen Rezeptoren, darunter Alpha2A-adrenerge Rezeptoren, und moduliert den Transport von Neurotransmittern .

Ähnliche Verbindungen:

3,5,3'-Triiodthyronin (T3): Ein Schilddrüsenhormon mit unterschiedlichen biologischen Wirkungen.

Thyroxin (T4): Das Ausgangshormon, aus dem 3-Iodothyronamin abgeleitet ist.

3-Iodothyroessigsäure: Ein Metabolit von 3-Iodothyronamin mit unterschiedlichen biologischen Aktivitäten.

Einzigartigkeit: 3-Iodothyronaminhydrochlorid ist einzigartig, da es in der Lage ist, Wirkungen auszuüben, die weitgehend den Wirkungen von Schilddrüsenhormonen entgegengesetzt sind. Es moduliert Stoffwechselwege, begünstigt die Lipidausnutzung gegenüber dem Glukosekatabolismus und hat ein großes Potenzial für therapeutische Anwendungen .

Wirkmechanismus

3-Iodothyronamine hydrochloride exerts its effects by activating the trace amine-associated receptor 1 (TAAR1). This activation leads to the production of cyclic adenosine monophosphate (cAMP), which in turn modulates various physiological processes such as body temperature, cardiac output, and metabolic rate. The compound also interacts with other receptors, including alpha2A adrenergic receptors, and modulates the transport of neurotransmitters .

Vergleich Mit ähnlichen Verbindungen

Thyronamine (T0AM)

3,5-Diiodothyronine (3,5-T2)

- Structure : Retains two iodine atoms (3' and 5' positions) and a carboxyl group, unlike 3-T1AM .

- Receptors : Acts independently of TAAR1, likely via mitochondrial pathways .

- Function : Enhances metabolic rate and mitochondrial respiration but lacks 3-T1AM’s rapid effects on insulin secretion .

Metabolic Derivatives

3-Iodothyroacetic Acid (TA1)

Triiodothyroacetic Acid (Triac)

- Structure : Synthetic T3 analog with a carboxyl group .

- Receptors : Binds TH receptors (TRα/β) with high affinity, unlike 3-T1AM .

- Function: Mimics T3 in regulating gene transcription but lacks 3-T1AM’s rapid, non-genomic actions .

Functional Comparisons

Divergent Signaling Pathways

- 3-T1AM vs.

- 3-T1AM vs. 3,5-T2 : While both regulate metabolism, 3-T1AM induces rapid hypothermia, whereas 3,5-T2 enhances mitochondrial efficiency without affecting body temperature .

- 3-T1AM vs. TA1 : 3-T1AM’s metabolic effects are transient and receptor-mediated, whereas TA1 accumulates under hyperglycemia, promoting oxidative stress .

Research Implications and Gaps

- Therapeutic Potential: 3-T1AM’s rapid metabolic effects make it a candidate for treating obesity and diabetes, but its pro-diabetic metabolite (TA1) poses challenges .

- Contradictions : Evidence conflicts on whether 3-T1AM’s actions are entirely independent of classical TH pathways .

- Unresolved Questions : Tissue-specific concentrations, degradation kinetics, and interactions with other amine oxidases require further study .

Biologische Aktivität

3-Iodothyronamine (T1AM) is a biologically active compound derived from thyroid hormones, specifically from the metabolism of thyroxine (T4). It has garnered attention for its diverse physiological roles, particularly in metabolic regulation and neuroprotection. This article delves into the biological activity of 3-Iodothyronamine Hydrochloride, supported by research findings, data tables, and case studies.

Biosynthesis and Metabolism

3-Iodothyronamine is synthesized through the decarboxylation of T4, primarily in the intestinal tissue. The enzyme ornithine decarboxylase (ODC) plays a crucial role in this process, facilitating the conversion of T4 to T1AM through a series of enzymatic reactions. Studies have demonstrated that this biosynthesis pathway is influenced by various factors, including antithyroid treatments like methimazole .

T1AM acts primarily through the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that mediates several physiological responses. Unlike traditional thyroid hormones, T1AM does not bind to nuclear thyroid hormone receptors but instead influences metabolic processes at the cellular level. Its effects include modulation of energy metabolism, thermoregulation, and neuroprotective actions .

Metabolic Regulation

Research indicates that T1AM significantly alters metabolic pathways in experimental models. Upon administration, it induces hypothermia and shifts energy utilization from carbohydrates to lipids. This effect is characterized by increased lipid mobilization and protein breakdown over time . The following table summarizes key metabolic effects observed in studies:

Neuroprotection

T1AM has shown potential neuroprotective effects, particularly in models of spinal cord injury (SCI). In a study involving rats, T1AM administration resulted in reduced apoptosis and improved functional recovery post-injury. The following data illustrates the behavioral outcomes measured using the Basso-Beattie-Bresnahan (BBB) scale:

| Group | Day 3 BBB Score | Day 5 BBB Score | Day 7 BBB Score |

|---|---|---|---|

| Control | 1.5 ± 0.5 | 3.5 ± 0.5 | 4.5 ± 0.5 |

| T1AM | 3.3 ± 0.5 | 5.3 ± 0.5 | 7.5 ± 0.5 |

| T1AM + EPPTB | 1.5 ± 0.5 | 3.5 ± 0.5 | 4.5 ± 0.5 |

The results indicate a significant improvement in locomotor function in the T1AM group compared to controls (all values <0.05) .

Case Studies and Clinical Relevance

In clinical settings, T1AM has been detected in human blood, suggesting its relevance as a biomarker for thyroid hormone metabolism and potential therapeutic target for metabolic disorders . Its pharmacological profile indicates promise for treating conditions such as obesity and neurodegenerative diseases due to its ability to modulate energy expenditure and provide neuroprotection.

Q & A

Q. How should researchers design studies to evaluate 3-T1AM HCl’s cross-species receptor specificity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.